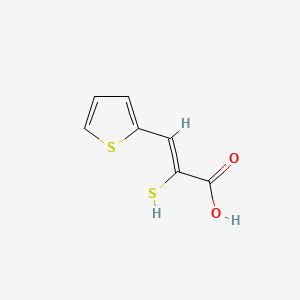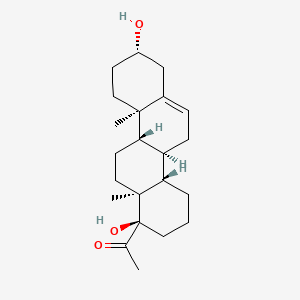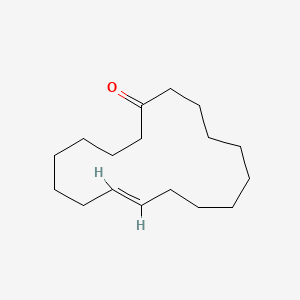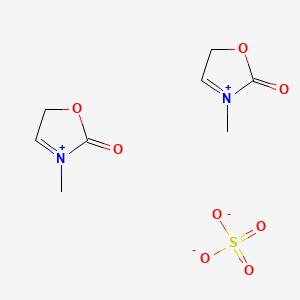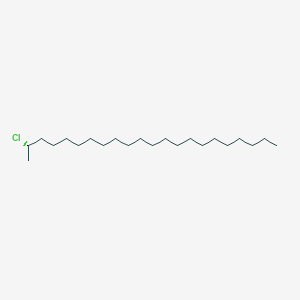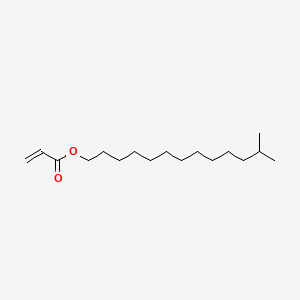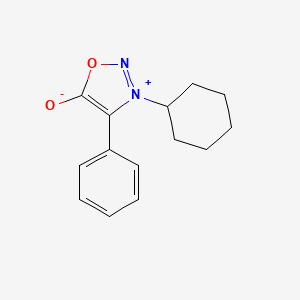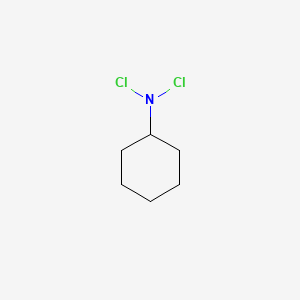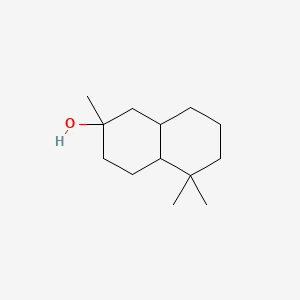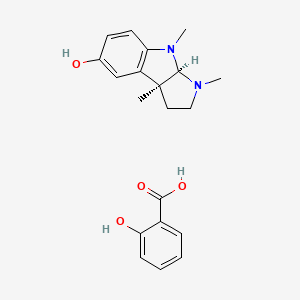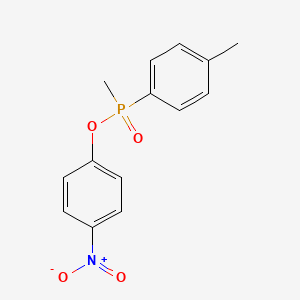
N-Amidinomyristamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Amidinomyristamide is a chemical compound with the molecular formula C15H31N3O. It is known for its unique structure, which includes an amidine group attached to a myristamide backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Amidinomyristamide can be synthesized through several methods. One common approach involves the reaction of myristic acid with an amidine precursor under specific conditions. The reaction typically requires a coupling agent and a catalyst to facilitate the formation of the amide bond . Another method involves the use of electrosynthesis, which is a greener and more sustainable approach to amide synthesis .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial production .
Análisis De Reacciones Químicas
Types of Reactions
N-Amidinomyristamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and aryne precursors are used for N-arylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions often result in the formation of N-arylated amides .
Aplicaciones Científicas De Investigación
N-Amidinomyristamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: This compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Amidinomyristamide involves its interaction with specific molecular targets and pathways. The amidine group is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
- N-(Amidino)tetradecanamide
- Tetradecanamide
- N,N-Dimethylformamide
Comparison
N-Amidinomyristamide is unique due to its specific structure, which includes an amidine group attached to a myristamide backbone. This structure imparts distinct chemical and biological properties compared to other similar compounds. For example, N,N-Dimethylformamide is a common solvent, while this compound has potential therapeutic applications .
Propiedades
Número CAS |
94087-65-7 |
|---|---|
Fórmula molecular |
C15H31N3O |
Peso molecular |
269.43 g/mol |
Nombre IUPAC |
N-(diaminomethylidene)tetradecanamide |
InChI |
InChI=1S/C15H31N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(19)18-15(16)17/h2-13H2,1H3,(H4,16,17,18,19) |
Clave InChI |
MQQHKNPPDJSRCT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(=O)N=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-hydroxy-2,3,3a,6a-tetrahydrofuro[3,2-b]furan-6-one](/img/structure/B12648575.png)
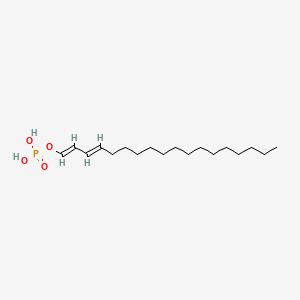
![L-alpha-Glutamine, N-[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]-L-valyl-L-asparaginyl-L-leucyl-L-alpha-aspartyl-L-alanyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-](/img/structure/B12648605.png)
